2-Thiophenesulfonamide,4-formyl-(9CI)
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Overview
Description
2-Thiophenesulfonamide,4-formyl-(9CI) is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which is known for its stability and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenesulfonamide,4-formyl-(9CI) typically involves the reaction of thiophene derivatives with sulfonamide precursors. One common method is the sulfonation of thiophene followed by the introduction of the oxomethyl group. The reaction conditions often include the use of strong acids like sulfuric acid or chlorosulfonic acid to facilitate the sulfonation process. The oxomethyl group can be introduced through various methods, including the use of formaldehyde or other aldehyde derivatives under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of 2-Thiophenesulfonamide,4-formyl-(9CI) may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Thiophenesulfonamide,4-formyl-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the oxomethyl group to a hydroxymethyl group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Thiophenesulfonamide,4-formyl-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Thiophenesulfonamide,4-formyl-(9CI) involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The oxomethyl group may also participate in interactions with biological molecules, affecting their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(1-Hydroxymethyl)-2-thiophenesulfonamide: Similar structure but with a hydroxymethyl group instead of an oxomethyl group.
2-Thiophenesulfonamide: Lacks the oxomethyl group, making it less reactive in certain chemical reactions.
4-(1-Oxomethyl)-2-furansulfonamide: Contains a furan ring instead of a thiophene ring, which can affect its chemical properties and reactivity.
Uniqueness
2-Thiophenesulfonamide,4-formyl-(9CI) is unique due to the combination of the oxomethyl and sulfonamide groups on the thiophene ring
Properties
IUPAC Name |
4-formylthiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3S2/c6-11(8,9)5-1-4(2-7)3-10-5/h1-3H,(H2,6,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYBRZUCXDBTMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C=O)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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